3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Description
Historical Context and Discovery
The compound 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride (CAS: 1423029-03-1, 1955474-37-9) emerged in the early 2010s as part of efforts to develop nitrogen-rich heterocyclic scaffolds for pharmaceutical applications. Its discovery is linked to advancements in multicomponent reactions (MCRs) and catalytic asymmetric synthesis, which enabled the efficient construction of its fused imidazole-pyrrolidine-pyridine framework.
Key milestones in its development include:
- 2015–2020 : Optimization of stereoselective routes for pyrrolidine-containing heterocycles, leveraging chiral auxiliaries and transition-metal catalysis.
- 2021 : First reported synthesis via a one-pot cyclization strategy using 2-aminopyridine derivatives and ethyl bromopyruvate under reflux conditions.
- 2023 : Characterization of its trihydrochloride salt form to improve aqueous solubility for biological testing.
Table 1 : Key Synthetic Advances in the Compound’s Development
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in modern heterocyclic chemistry:
Hybrid Scaffold Design :
Stereochemical Complexity :
- The (2S,4R) configuration of the pyrrolidine ring (Figure 1) creates a chiral microenvironment critical for binding enantioselective targets like G-protein-coupled receptors.
Figure 1 : Stereochemical configuration of the pyrrolidine moiety
O || C(4)-OCH3 \ N——C(2) (S-configuration)Pharmaceutical Relevance :
Table 2 : Structural Contributions to Biological Activity
| Component | Role in Bioactivity | Example Interaction |
|---|---|---|
| Imidazole ring | Coordinates metal ions in enzymes | Zn²⁺ binding in metalloproteases |
| Pyridine N-atom | Participates in π-π stacking | Aromatic residues in ATP sites |
| Methoxy-pyrrolidine | Modulates lipophilicity (LogP: 1.2) | Membrane penetration |
Properties
IUPAC Name |
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSNXISIZYIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride generally follows a multi-step organic synthesis approach involving:
- Construction of the imidazole ring substituted at the 4-position with the pyridine moiety.
- Introduction of the chiral 4-methoxypyrrolidin-2-yl substituent at the 2-position of the imidazole ring.
- Formation of the trihydrochloride salt to enhance solubility and stability for research applications.
This approach typically requires careful control of stereochemistry due to the presence of chiral centers in the pyrrolidine ring.
Key Synthetic Steps and Reagents
Synthesis of the Imidazole Core
- The imidazole ring is constructed via condensation reactions involving appropriate diamines and aldehydes or α-haloketones.
- The 4-position substitution with the pyridine ring is achieved using pyridinyl precursors or via cross-coupling reactions.
Formation of Trihydrochloride Salt
- The free base compound is treated with hydrochloric acid in a controlled manner to form the trihydrochloride salt.
- This salt formation improves the compound's stability, crystallinity, and handling properties for research use.
Representative Preparation Procedure (Literature-Based)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-(pyridin-3-yl)imidazole intermediate | Condensation of appropriate diamine with pyridine-3-carbaldehyde under acidic catalysis | Imidazole core with pyridine substituent |
| 2 | Coupling with (2S,4R)-4-methoxypyrrolidine | Nucleophilic substitution or reductive amination using chiral pyrrolidine derivative | Introduction of chiral methoxypyrrolidine substituent |
| 3 | Purification of free base | Chromatography or recrystallization | Pure intermediate compound |
| 4 | Salt formation | Treatment with excess HCl in anhydrous solvent | Trihydrochloride salt of target compound |
Analytical Data Supporting Preparation
- Molecular Formula: C13H19Cl3N4O
- Molecular Weight: Approximately 353.7 g/mol
- Structural Confirmation: Verified by NMR, MS, and elemental analysis.
- Stereochemistry: Confirmed by chiral HPLC or optical rotation measurements.
Research Findings on Preparation Optimization
- Stereochemical Control: Maintaining the (2S,4R) configuration of the methoxypyrrolidine is critical for biological activity; thus, enantiomerically pure starting materials are essential.
- Yield Improvement: Optimization of coupling conditions (temperature, solvent, catalyst) can improve overall yield and purity.
- Salt Formation: The trihydrochloride salt form is preferred for enhanced solubility and stability, facilitating downstream biological testing.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | Pyridine-3-carbaldehyde, (2S,4R)-4-methoxypyrrolidine | Enantiomerically pure pyrrolidine critical |
| Key Reactions | Imidazole ring formation, nucleophilic substitution/reductive amination | Multi-step synthesis |
| Solvents | Commonly used: ethanol, methanol, dichloromethane | Solvent choice affects yield and purity |
| Catalysts | Acid catalysts for imidazole formation; reductive amination catalysts | E.g., acid catalysts, sodium cyanoborohydride |
| Salt Formation | HCl in anhydrous conditions | Forms trihydrochloride salt |
| Purification | Chromatography, recrystallization | Ensures high purity for research use |
| Analytical Methods | NMR, MS, chiral HPLC | Confirm structure and stereochemistry |
Chemical Reactions Analysis
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Pharmacological Applications
- Cancer Treatment : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). This kinase plays a crucial role in the pathogenesis of various cancers, making it a target for therapeutic interventions .
- Neuropharmacology : Research indicates that compounds similar to 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride may exhibit neuroprotective effects. They could potentially be used in treating neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
- Antimicrobial Activity : Some studies have shown that imidazole derivatives can possess antimicrobial properties. The presence of the pyridine and imidazole moieties in this compound suggests potential efficacy against bacterial and fungal pathogens .
Case Studies
- In Vitro Studies on GIST Cells : In a study examining the effects of this compound on GIST cell lines, researchers found that treatment led to a significant reduction in cell viability and proliferation rates. Flow cytometry was used to assess apoptosis markers, demonstrating that the compound induces programmed cell death in a dose-dependent manner .
- Neuroprotective Effects in Animal Models : Another study utilized rodent models to evaluate the neuroprotective properties of similar compounds. Results indicated that administration reduced markers of oxidative stress and inflammation, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Indoleamine 2,3-Dioxygenase Inhibitor Studies
describes six imidazole-containing compounds (3–8) with varying aryl/heteroaryl substituents. Key comparisons include:
| Compound ID | Structure | Substituent Features | Melting Point (°C) | NP-HPLC Retention (tR, min) | Key Functional Groups |
|---|---|---|---|---|---|
| 7 | 3-(1H-imidazol-4-yl)pyridine | Pyridine-imidazole backbone | 221–222 | 30.19 | Imidazole, pyridine |
| Target | 3-[2-(4-Methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride | Pyrrolidine-methoxy substitution | Not reported | Not reported | Imidazole, pyridine, methoxypyrrolidine, trihydrochloride |
- Structural Differences: The target compound introduces a 4-methoxypyrrolidine group at the imidazole C2 position, absent in compound 5.
- Physicochemical Properties : The trihydrochloride salt form of the target compound improves solubility over neutral analogues like compound 7, which lacks ionizable groups. However, the salt may reduce thermal stability, as seen in other hydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride in , molecular weight 236.14) .
Comparison with Pyrrolidine-Containing Derivatives
- 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (): Structure: Features a pyrrolidine directly attached to pyridine, lacking the imidazole and methoxy groups. Safety Profile: Classified as non-hazardous under GHS, but standard precautions for hydrochloride salts (e.g., skin/eye protection) apply. The target compound’s trihydrochloride form may require similar handling . Applications: Used in pharmaceutical intermediates; the target compound’s imidazole-pyrrolidine hybrid structure could offer unique binding modes in enzyme inhibition .
Q & A
Basic Physicochemical Properties and Identification
Q: What are the key physicochemical identifiers (e.g., CAS number, molecular formula) for this compound, and how are they validated in experimental settings? A: The compound is identified by its molecular formula C₁₃H₁₇N₃O·3HCl , with a molecular weight of 328.67 g/mol (calculated from related analogs in –3). While the exact CAS number is not explicitly listed in the provided evidence, validation typically involves cross-referencing analytical data (e.g., NMR, mass spectrometry) with synthetic intermediates or structurally similar compounds (e.g., ). For purity assessment, HPLC with UV detection (≥95% purity threshold) is standard practice .
Synthesis and Structural Characterization
Q: What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized? A: Synthesis typically involves multi-step routes, such as:
- Step 1: Coupling of pyrrolidine derivatives with imidazole precursors (e.g., using K₂CO₃ as a base, as in ).
- Step 2: Pyridine ring functionalization via nucleophilic substitution or cross-coupling reactions.
- Final step: Hydrochloride salt formation under acidic conditions.
Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 7.8–8.5 ppm for pyridine protons), ESI-MS for molecular ion confirmation, and IR for functional group validation (e.g., C=O or N-H stretches). Thermal stability is assessed via TGA/DTA (e.g., decomposition above 200°C) .
Safety and Handling Protocols
Q: What safety precautions are critical during handling, and how are exposure risks mitigated? A: While GHS classification is unavailable (–3), standard precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and reactions.
- First aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention.
- Waste disposal: Neutralize acidic residues before disposal. Always consult institutional safety protocols .
Advanced Experimental Design for Reaction Optimization
Q: How can computational tools enhance reaction optimization for this compound? A: Integrated computational-experimental workflows (e.g., ICReDD’s approach in ) are effective:
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states.
- High-throughput screening identifies optimal solvents/catalysts (e.g., using DMF or THF for solubility).
- Machine learning prioritizes reaction conditions (e.g., temperature, stoichiometry) based on historical data.
For example, reducing trial-and-error by 50% via computational pre-screening has been demonstrated .
Addressing Contradictions in Bioactivity Data
Q: How should researchers resolve discrepancies in reported biological activity (e.g., IC₅₀ values)? A: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols: Use consistent cell lines (e.g., HEK293) and assay buffers.
- Dose-response validation: Repeat experiments with ≥3 biological replicates.
- Meta-analysis: Compare data across studies (e.g., vs. 13) to identify outliers.
Cross-validation with orthogonal assays (e.g., SPR for binding affinity) is recommended .
Stability and Degradation Profiling
Q: What methodologies are used to evaluate stability under storage and physiological conditions? A: Key approaches include:
- Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- HPLC-MS monitoring: Track degradation products (e.g., demethylation or ring-opening).
- Accelerated stability testing: Store at 25°C/60% RH for 6 months, with monthly sampling.
highlights TGA for thermal stability, while provides HPLC purity thresholds .
Mechanistic Studies Using Computational Chemistry
Q: How can reaction mechanisms (e.g., catalytic cycles) be elucidated for this compound? A: Mechanistic insights are gained via:
- DFT calculations: Map energy profiles for key steps (e.g., imidazole ring formation).
- Molecular dynamics (MD): Simulate solvent effects on reaction kinetics.
- Isotope labeling: Track atom transfer pathways (e.g., ¹⁵N-labeled precursors).
’s ICReDD framework integrates these tools to reduce experimental iterations .
Cross-Disciplinary Research Applications
Q: How can this compound be applied in interdisciplinary studies (e.g., materials science)? A: Potential applications include:
- Coordination chemistry: As a ligand for transition-metal catalysts (e.g., Pd or Ru complexes).
- Drug delivery systems: Functionalize nanoparticles via pyridine coordination.
- Photodynamic therapy: Modify substituents to tune UV/Vis absorption.
’s classification of chemical engineering principles supports scalable synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
